Methyl 3-(p-tolyloxy)benzoate
Description
Significance and Context in Contemporary Chemical Science
In the landscape of modern chemical science, the significance of a molecule is often determined by its utility in the synthesis of more complex structures and its inherent physicochemical properties that lend themselves to specific applications. Methyl 3-(p-tolyloxy)benzoate is notable for its role as an intermediate in the synthesis of biologically active molecules. For instance, derivatives of (p-tolyloxy)benzoates have been investigated as modulators of methyl modifying enzymes, which are crucial in epigenetic regulation and have implications in various diseases. google.com Furthermore, the core structure is found in compounds designed as inhibitors of oncoproteins like gankyrin, which is overexpressed in certain cancers, highlighting its potential in the development of novel therapeutics. nih.gov Research has also pointed towards the use of this compound in the creation of new antibiotics to combat multidrug-resistant bacteria. universiteitleiden.nl
The diaryl ether motif is a key feature in many pharmaceuticals and agrochemicals, and the synthesis and functionalization of molecules like this compound are central to accessing these important classes of compounds. Its application extends into material science, where such aromatic esters can be incorporated into polymers or other materials to tailor their properties. myskinrecipes.commyskinrecipes.com
Historical Perspective of Aryl Benzoate (B1203000) Ester Research
The study of aryl benzoate esters is built upon foundational reactions in organic chemistry. A cornerstone in the synthesis of esters is the Fischer-Speier esterification, a method developed in the late 19th century that involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. mdpi.com This reaction has been a mainstay in organic synthesis for over a century and represents the fundamental approach to forming the ester bond present in this compound.
The formation of the diaryl ether linkage, another critical feature of this molecule, has its roots in the Ullmann condensation. wikipedia.org Discovered by Fritz Ullmann in the early 20th century, this reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org The conditions for the classical Ullmann condensation were often harsh, requiring high temperatures. wikipedia.org However, significant advancements in recent decades have led to the development of milder, more efficient, and more versatile palladium- and copper-catalyzed methods for the formation of C-O bonds, greatly expanding the accessibility of diaryl ethers like this compound. organic-chemistry.orgrsc.org These modern cross-coupling reactions have been instrumental in advancing the synthesis and study of complex aryl benzoate esters.
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a comprehensive and scientifically rigorous overview of this compound, adhering strictly to the predefined outline. The scope is intentionally focused on the chemical nature of the compound and its place within academic research. This includes a detailed look at its synthesis, drawing upon established methodologies like the Ullmann condensation for the diaryl ether linkage and esterification for the methyl benzoate moiety.
Furthermore, this analysis will collate and present the known chemical and physical properties of this compound, including spectroscopic data that is crucial for its characterization. The significance of this compound will be further contextualized by exploring its specific applications as an intermediate in the synthesis of molecules with potential therapeutic value. This focused examination aims to serve as an authoritative resource for researchers interested in the chemistry and applications of this particular aryl benzoate ester.
Detailed Research Findings
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that combines the formation of a diaryl ether with an esterification reaction. A common and well-established method for the formation of the diaryl ether core is the Ullmann condensation. jst.go.jp In a typical procedure, a substituted aryl halide, such as methyl 3-bromobenzoate, is reacted with a phenol, in this case, p-cresol (B1678582). The reaction is catalyzed by a copper salt, often in the presence of a base and a high-boiling polar solvent. wikipedia.org
Modern variations of the Ullmann reaction may employ palladium catalysts and various ligands to achieve the C-O bond formation under milder conditions. rsc.org An alternative synthetic route could involve the esterification of 3-(p-tolyloxy)benzoic acid with methanol (B129727), a reaction that can be catalyzed by a strong acid in what is known as a Fischer-Speier esterification. mdpi.com The 3-(p-tolyloxy)benzoic acid precursor would itself be synthesized via an Ullmann-type reaction between 3-bromobenzoic acid and p-cresol.
Table 1: Representative Synthesis of this compound via Ullmann Condensation
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Methyl 3-bromobenzoate, p-cresol | CuI, Cs2CO3, N,N-Dimethylformamide (DMF), heat | This compound |
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a defined molecular weight and formula. bldpharm.com Its properties are determined by the presence of the two aromatic rings, the ether linkage, and the methyl ester group. These structural features give rise to characteristic signals in various spectroscopic analyses, which are essential for its identification and characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78303-09-0 | bldpharm.com |
| Molecular Formula | C15H14O3 | bldpharm.com |
| Molecular Weight | 242.27 g/mol | bldpharm.com |
| Appearance | White to off-white solid | rsc.org |
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, a singlet for the methyl ester protons, and a singlet for the methyl group on the tolyl moiety. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the rings.
Table 3: Representative ¹H NMR Spectroscopic Data for a Related Compound, Methyl 4-(l-(p-tolyloxy)ethyl)benzoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.01 | dd | 2H | Aromatic protons | google.com |
| 7.44 | d | 2H | Aromatic protons | google.com |
| 7.05-6.98 | m | 2H | Aromatic protons | google.com |
| 6.76-6.72 | m | 2H | Aromatic protons | google.com |
| 3.90 | s | 3H | -OCH3 | google.com |
| 2.23 | s | 3H | Ar-CH3 | google.com |
Note: This data is for a structurally related compound and serves as a representative example.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-methylphenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-14-5-3-4-12(10-14)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSCCQUGLOXIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744149 | |
| Record name | Methyl 3-(4-methylphenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78303-09-0 | |
| Record name | Methyl 3-(4-methylphenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Aryl Benzoate (B1203000) Esters
The formation of the aryl ether linkage is a critical step in the synthesis of compounds like Methyl 3-(p-tolyloxy)benzoate. Several classical and modern synthetic methods are available for this purpose, each with its own advantages and limitations. These methods primarily include the Williamson ether synthesis, dehydrogenative coupling, and Ullmann coupling reactions.
Williamson Ether Synthesis and its Catalytic Advancements
The Williamson ether synthesis is a cornerstone in the formation of ethers, involving the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In the context of aryl ethers, this typically involves the reaction of a phenoxide with an alkyl halide. However, for the synthesis of diaryl ethers, the classical Williamson approach is often challenging due to the low reactivity of aryl halides in SN2 reactions. To overcome these limitations, several catalytic advancements have been developed.
The Catalytic Williamson Ether Synthesis (CWES) at high temperatures has emerged as a powerful method for the synthesis of alkyl aryl ethers. This process allows for the use of less reactive, and often more environmentally benign, alkylating agents such as alcohols and carboxylic acid esters. By operating at temperatures exceeding 300°C, the alkylating power of these weak agents is significantly enhanced. For instance, methanol (B129727) can be reacted with a phenol (B47542) in the presence of a catalytic amount of an alkali metal benzoate to produce the corresponding anisole (B1667542) derivative with high selectivity. This high-temperature approach avoids the production of stoichiometric salt byproducts, a common issue in the classical Williamson synthesis.
| Catalytic Williamson Ether Synthesis (CWES) Parameters | |
| Temperature | > 300°C |
| Alkylating Agents | Alcohols, Carboxylic Acid Esters |
| Catalysts | Alkali Metal Benzoates |
| Advantages | Use of weak alkylating agents, High selectivity, Avoids salt byproduct formation |
Microwave irradiation has been successfully employed to accelerate the rate of Williamson ether synthesis, often leading to significantly reduced reaction times and improved yields. This technique is particularly effective for the synthesis of alkyl aryl ethers. In many cases, these reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. For example, the reaction of a phenol with an alkyl halide in the presence of a solid base like potassium carbonate can be efficiently promoted by microwave energy to afford the desired ether in high yield.
| Microwave-Assisted Williamson Ether Synthesis | |
| Energy Source | Microwave Irradiation |
| Conditions | Often solvent-free |
| Base | Solid bases (e.g., K2CO3) |
| Advantages | Reduced reaction times, Improved yields, Greener reaction conditions |
Dehydrogenative Coupling for Aryl Ether Formation
Cross-dehydrogenative coupling (CDC) represents a modern and atom-economical approach to the formation of C-O bonds. This methodology involves the direct coupling of a C-H bond and an O-H bond, typically with the aid of a metal catalyst and an oxidant. This strategy avoids the need for pre-functionalization of the starting materials (i.e., conversion to halides or organometallic reagents), which is a significant advantage over traditional cross-coupling methods. While more commonly applied to C-C and C-N bond formation, research into its application for aryl ether synthesis is an active area.
Ullmann Coupling Reactions in Aryloxy Phenol Synthesis
The Ullmann condensation, or Ullmann coupling, is a classical and widely used method for the synthesis of diaryl ethers. The traditional reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base at high temperatures. Significant advancements in this area have led to the development of milder reaction conditions, often through the use of ligands that enhance the solubility and reactivity of the copper catalyst. This reaction is particularly relevant to the synthesis of the core structure of this compound.
A plausible synthetic route to a key precursor of this compound involves the Ullmann coupling of 3-iodoanisole (B135260) with p-cresol (B1678582) (4-methylphenol). In a reported procedure, this reaction is carried out using copper iodide (CuI) as the catalyst, N,N-dimethylglycine hydrochloride as a ligand, and cesium carbonate as the base. nih.gov The resulting 3-(p-tolyloxy)anisole can then be demethylated using a reagent like boron tribromide to yield 3-(p-tolyloxy)phenol. nih.gov This phenol can subsequently be esterified with methanol under acidic conditions (Fischer esterification) to produce the target molecule, this compound.
| Ullmann Coupling for 3-(p-tolyloxy)anisole Synthesis | |
| Aryl Halide | 3-Iodoanisole |
| Phenol | p-Cresol |
| Catalyst | Copper Iodide (CuI) |
| Ligand | N,N-Dimethylglycine hydrochloride |
| Base | Cesium Carbonate (Cs2CO3) |
Stereoselective Procedures for Vinyl Aryl Ether Synthesis
While not directly applicable to the synthesis of the saturated ether linkage in this compound, the stereoselective synthesis of vinyl aryl ethers is an important area of aryl ether chemistry. One modern approach involves the use of vinylbenziodoxolone (VBX) reagents. These stable reagents can participate in palladium-catalyzed cross-coupling reactions with phenols at room temperature to produce Z-enol ethers with high stereoselectivity. Another method describes the stereoselective vinylation of phenols with activated alkynes in water at room temperature, offering an environmentally friendly route to these compounds.
Copper-Catalyzed Hydroxylation of Aryl Halides for Alkyl Aryl Ethers
The synthesis of alkyl aryl ethers, such as this compound, can be efficiently achieved through copper-catalyzed cross-coupling reactions. This method, often a variation of the Ullmann condensation, involves the reaction of an aryl halide with an alcohol or phenol. In the context of this compound, this transformation would typically involve the coupling of a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate) with p-cresol.
The reaction mechanism relies on a copper(I) catalyst, which facilitates the formation of the C-O bond. Key components of this catalytic system often include a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), a ligand, and a base. organic-chemistry.orgrsc.org The ligand plays a crucial role in stabilizing the copper catalyst and promoting the reaction's efficiency. Ligands like 8-hydroxyquinaldine (B167061) or 4,7-dihydroxy-1,10-phenanthroline have been shown to be effective. organic-chemistry.orgrsc.org The base is required to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide.
This methodology offers a direct pathway to construct the diaryl ether linkage central to the structure of this compound. Studies have shown that aryl iodides and bromides are generally effective substrates, while aryl chlorides are less reactive. organic-chemistry.org The reactions are typically conducted at elevated temperatures, often between 70–130 °C, in solvents like dimethyl sulfoxide (B87167) (DMSO), frequently mixed with water. organic-chemistry.org One of the significant advantages of this approach is its tolerance for various functional groups on the aromatic rings. For instance, the ester group in methyl 3-halobenzoate generally remains intact under these conditions. The resulting phenols from hydroxylation can be reacted in situ with alkyl halides to produce the corresponding alkyl aryl ethers in high yields, often in a one-pot procedure. organic-chemistry.org
| Parameter | Typical Conditions |
| Copper Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O) |
| Ligand | 8-hydroxyquinaldine, 4,7-dihydroxy-1,10-phenanthroline |
| Base | Sodium Hydroxide (NaOH), Tetrabutylammonium hydroxide |
| Reactants | Aryl Halide (Iodide or Bromide), Phenol/Alcohol |
| Solvent | Dimethyl sulfoxide (DMSO), often in a mixture with water |
| Temperature | 70–130 °C |
| Yields | 70–98% depending on substrates |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction pathways. mdpi.com For a molecule like this compound, these approaches can offer mild reaction conditions and high selectivity, particularly in the formation of the ester linkage.
The formation of the ester bond in this compound can be effectively catalyzed by enzymes, most notably lipases. nih.gov This biocatalytic method, known as enzymatic esterification, typically involves the reaction of a carboxylic acid (3-(p-tolyloxy)benzoic acid) with an alcohol (methanol). Lipases are highly efficient catalysts for this transformation, offering several advantages over traditional chemical methods, such as reduced by-product formation and operation under mild conditions. researchgate.net
Immobilized lipases are frequently used to simplify catalyst recovery and reuse, enhancing the economic viability of the process. researchgate.net A widely used biocatalyst for this purpose is Lipase B from Candida antarctica (CALB), often immobilized on a solid support and known commercially as Novozyme 435. mdpi.comnih.gov The reaction is typically carried out in non-aqueous organic solvents to shift the reaction equilibrium towards ester formation by minimizing the concentration of water, which is a byproduct. google.com The choice of solvent can significantly impact enzyme activity and reaction yield.
Research has demonstrated that factors such as the molar ratio of substrates, temperature, and enzyme concentration are critical for optimizing the reaction. nih.govnih.gov For aromatic esters, high conversions (often exceeding 90%) can be achieved. mdpi.com This method represents a green chemistry alternative to acid-catalyzed Fischer esterification, avoiding the use of harsh acids and high temperatures. mdpi.com
| Factor | Typical Parameters |
| Enzyme | Lipase B from Candida antarctica (CALB, Novozyme 435) |
| Substrates | Carboxylic Acid, Alcohol |
| Reaction Medium | Organic Solvents (e.g., tert-butyl methyl ether, THF) or co-solvent systems |
| Temperature | 30–60 °C |
| Key Advantage | High selectivity, mild conditions, environmentally friendly |
While this compound is an achiral molecule, the principles of chemoenzymatic synthesis are powerfully illustrated by the kinetic resolution of chiral compounds, such as lactones. Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst, often an enzyme. mdpi.com
In the context of lactone synthesis, lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic alcohol precursor, leading to the formation of an optically active lactone. acs.org For example, a racemic mixture of a δ-hydroxy ester can undergo lipase-catalyzed transesterification, where one enantiomer is preferentially converted to an ester, leaving the other enantiomer of the hydroxy ester unreacted. acs.org The unreacted enantiomer can then be cyclized to form an enantiomerically enriched δ-lactone.
This method can achieve very high enantiomeric excesses (ee >95%) and is a cornerstone of asymmetric synthesis. mdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E value), with higher values indicating better separation. This technique underscores the high stereoselectivity that enzymes can bring to organic synthesis, a feature that is a major driver for the adoption of biocatalysis. chinesechemsoc.orgchinesechemsoc.org
A chemoenzymatic cascade could be designed for a molecule like this compound. For instance, a chemical reaction (like the copper-catalyzed ether formation to produce 3-(p-tolyloxy)benzoic acid) could be followed by an in-situ enzymatic esterification with methanol using a lipase. The key challenge in designing such cascades is ensuring the compatibility of the different catalysts and reaction conditions. researchgate.net A biocatalyst (enzyme) and a chemocatalyst (e.g., a metal complex) must be able to function without deactivating one another.
Strategies for integrating these steps include:
Sequential Cascades: The second reaction is initiated after the first is complete, sometimes involving a change in conditions (e.g., temperature or pH) within the same pot.
Concurrent Cascades: Both the chemical and biological catalysts are active at the same time under the same conditions. This requires careful selection of mutually compatible catalysts. rsc.org
The development of such integrated processes is a key area of research aimed at making chemical manufacturing more sustainable and efficient. researchgate.net
Derivatization Strategies and Functionalization
Chemical derivatization is a technique used to modify an analyte to improve its detection and quantification by analytical methods, particularly mass spectrometry (MS) and chromatography. science.gov The primary goals of derivatization are to increase the volatility of an analyte for gas chromatography (GC), enhance its ionization efficiency for mass spectrometry, or improve its separation in liquid chromatography (LC). researchgate.netnih.gov
For an aromatic ester like this compound, derivatization is not typically required for routine analysis. However, for ultra-trace quantification or to confirm its structure, a derivatization strategy could be employed. This often involves introducing a functional group or "tag" that has a high ionization efficiency or a characteristic fragmentation pattern in MS/MS analysis. nih.gov
One common strategy for compounds with phenol groups is derivatization with dansyl chloride. researchgate.netnih.gov While the target molecule lacks a free hydroxyl group, its precursors (like p-cresol or a methyl 3-hydroxybenzoate) could be derivatized prior to synthesis for specific analytical purposes. Another approach could involve the hydrolysis of the ester back to the carboxylic acid, which can then be reacted with a variety of reagents to form derivatives that are more amenable to a specific analytical technique. The introduction of a permanently charged group can significantly enhance detection in electrospray ionization (ESI) mass spectrometry, with signal enhancements of over 100-fold being reported for some molecules. science.govnih.gov
| Derivatization Goal | Example Strategy | Reagent Example |
| Enhance ESI-MS Signal | Introduce a readily ionizable group | Dansyl Chloride (for phenols/amines) |
| Improve GC Volatility | Convert polar groups to nonpolar ones | Silylation (e.g., with BSTFA) |
| Improve Chromatographic Separation | Introduce a bulky or specific functional group | Acylation or Esterification |
| Enable Fluorescence Detection | Attach a fluorescent tag | Fluorescently labeled hydrazines (for carbonyls) |
Post-functionalization via Cross-Coupling Reactions
Post-functionalization of the stable diaryl ether core of this compound allows for the introduction of new chemical moieties, enhancing molecular complexity. This is typically achieved through cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds on the aromatic rings. While modern cross-coupling reactions can be performed on substrates like aryl esters and ethers, a more common strategy involves the pre-functionalization of the aromatic ring with a halide or triflate, which then acts as a handle for coupling. researchgate.net
For a molecule like this compound, electrophilic aromatic substitution could be used to install a bromine or iodine atom onto one of the aromatic rings. This functionalized diaryl ether could then participate in a variety of well-established cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction would couple the halogenated diaryl ether with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This method is highly versatile and tolerates a wide range of functional groups. nih.gov
Stille Coupling : This reaction involves the coupling of the organohalide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of diverse functional groups, including esters.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction would form a C-N bond between the aryl halide and an amine, allowing for the introduction of amino groups.
A more advanced and direct approach involves C-H functionalization . This modern strategy bypasses the need for pre-installed leaving groups and instead directly activates and functionalizes C-H bonds on the aromatic rings. nih.gov Transition-metal catalysts, often palladium, rhodium, or ruthenium, can direct the functionalization to a specific position, often ortho to the existing ether or ester group, enabling the streamlined synthesis of more complex derivatives. nih.govresearchgate.net
Reaction Mechanism Elucidation
Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.
Mechanistic Studies of Etherification Reactions
The formation of the diaryl ether linkage in this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig C-O coupling.
The Ullmann condensation is a classical method involving a copper catalyst. The generally accepted mechanism proceeds through the following key steps:
Oxidative Addition : A copper(I) catalyst reacts with the aryl halide (e.g., methyl 3-bromobenzoate).
Coordination : The phenoxide (e.g., p-cresolate) coordinates to the copper center.
Reductive Elimination : The C-O bond is formed, yielding the diaryl ether product and regenerating the copper(I) catalyst.
The Buchwald-Hartwig C-O coupling utilizes a palladium catalyst with specialized phosphine (B1218219) ligands. Its catalytic cycle is well-studied and involves:
Oxidative Addition : The active Pd(0) species inserts into the aryl halide or triflate bond to form a Pd(II) intermediate.
Ligand Exchange : The phenoxide replaces the halide/triflate on the palladium center.
Reductive Elimination : The diaryl ether is eliminated, regenerating the Pd(0) catalyst.
The choice of ligand is critical in the Buchwald-Hartwig reaction, as it influences the rate and efficiency of the reductive elimination step.
Investigation of Radical Coupling Mechanisms
While many cross-coupling reactions are believed to proceed through two-electron (ionic) pathways involving oxidative addition and reductive elimination, the involvement of radical mechanisms has also been proposed, particularly in copper-catalyzed systems. For some Ullmann-type reactions, both non-radical and radical pathways have been suggested. A single-electron transfer (SET) from the copper catalyst could generate an aryl radical, which then participates in the bond-forming process. The specific pathway can be influenced by factors such as the solvent, temperature, and the electronic properties of the substrates.
Base-Mediated Reaction Pathways
Bases play a critical and multifaceted role in diaryl ether synthesis. In both Ullmann and Buchwald-Hartwig couplings, the primary function of the base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) is to deprotonate the phenol (p-cresol in this case) to form the more nucleophilic phenoxide anion. This is a crucial step for the subsequent coordination to the metal center.
Beyond simple deprotonation, the base can influence the catalytic cycle in other ways. Computational studies on base-catalyzed diaryl ether formation suggest that the cation of the base (e.g., Cs⁺) can play a role in stabilizing intermediates and facilitating the displacement of the leaving group. The choice of base can therefore significantly impact reaction rates and yields.
Computational and Spectroscopic Approaches to Reaction Mechanisms
Modern mechanistic studies rely heavily on a combination of computational and spectroscopic techniques to provide a detailed picture of the reaction pathway.
Computational Approaches : Density Functional Theory (DFT) is a powerful tool used to model reaction mechanisms. It allows researchers to calculate the energies of reactants, products, intermediates, and transition states. By mapping the potential energy surface, the most likely reaction pathway can be identified. These calculations can clarify the role of ligands, predict the effect of substituents, and explain observed selectivities in complex catalytic systems.
Spectroscopic Approaches : Various spectroscopic methods are employed to detect and characterize reactive intermediates, which provides direct evidence for a proposed mechanism.
Nuclear Magnetic Resonance (NMR) : In-situ NMR spectroscopy can be used to monitor the reaction progress and identify intermediates that are present in sufficient concentration.
Infrared (IR) Spectroscopy : IR can track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational frequencies, such as the C=O stretch of the ester.
Mass Spectrometry (MS) : MS can be used to identify transient species and intermediates in the reaction mixture, helping to piece together the steps of the catalytic cycle.
Together, these computational and experimental techniques provide a comprehensive understanding of the intricate steps involved in the synthesis and transformation of this compound.
Advanced Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties. However, no published DFT calculations specifically for Methyl 3-(p-tolyloxy)benzoate were found.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy gap between these frontier orbitals provides insights into chemical stability and reactivity. Without specific DFT studies on this compound, data regarding its HOMO-LUMO gap and molecular orbital distributions are not available.
Prediction of Reactivity Parameters and Active Sites
DFT calculations can be used to determine global and local reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which help in predicting the most probable sites for electrophilic and nucleophilic attacks. Such predictive data for this compound is not present in the accessed literature.
Conformational Analysis and Equilibrium
The study of different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities is essential for understanding its structure-property relationships. A conformational analysis of this compound, which would identify the most stable geometric structures, has not been reported in the available scientific literature.
Spectroscopic Property Prediction (e.g., NMR, IR)
Computational methods, particularly DFT, are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are valuable for interpreting experimental spectra. However, no such theoretical spectroscopic data has been published for this compound.
Molecular Dynamics (MD) Simulations for Interactions
MD simulations are a computational method for analyzing the physical movements of atoms and molecules. They are employed to understand how a molecule interacts with its environment, such as a solvent or a biological receptor, over time. The search did not yield any studies that have performed MD simulations on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. Developing a QSAR model requires a dataset of compounds with known activities, which is then used to predict the activity of new or untested compounds. There are no QSAR studies specifically involving this compound reported in the available literature.
Predictive Models for Biological Activity
Predictive modeling for the biological activity of this compound primarily revolves around the development and application of Quantitative Structure-Activity Relationship (QSAR) models. QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net
The fundamental principle of QSAR is that the biological effect of a molecule is a function of its structural properties. For a series of compounds that are structurally related to this compound, a predictive model can be constructed. This process typically involves calculating a variety of molecular descriptors that encode different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.
Key Steps in Developing Predictive Models:
Dataset Compilation: A training set of molecules with known biological activities, structurally analogous to this compound, is assembled.
Descriptor Calculation: A diverse range of physicochemical and structural descriptors are calculated for each molecule in the dataset.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are employed to create a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net
Validation: The predictive power and robustness of the generated QSAR model are rigorously assessed using various validation techniques, including internal (cross-validation) and external validation (using a separate test set of compounds).
For instance, a QSAR study on a series of benzyl-benzoate analogs, which share a core structure with this compound, successfully developed a predictive model for their anti-tyrosine kinase activity using a genetic algorithm-multiple linear regression (GA-MLR) method. researchgate.net Such models can then be used to predict the biological activity of new or untested compounds like this compound.
Correlation with Physicochemical Parameters
A crucial aspect of computational studies on this compound is the investigation of the correlation between its biological activity and its fundamental physicochemical parameters. This analysis helps to elucidate the specific molecular properties that are most influential in determining its biological effect. The most commonly studied parameters in QSAR are hydrophobicity, electronic effects, and steric factors. epa.gov
Hydrophobicity: The hydrophobic character of a molecule, often quantified by the logarithm of the partition coefficient (log P), plays a vital role in its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. epa.govresearchgate.net The contribution of individual substituents to hydrophobicity is described by the π constant.
Electronic Properties: The electronic nature of substituents on the aromatic rings of this compound can significantly influence its interaction with biological targets. The Hammett substituent constant (σ) is a widely used parameter to quantify the electron-donating or electron-withdrawing ability of a substituent. researchgate.net
Steric Factors: The size and shape of a molecule are critical for its binding affinity to a receptor or enzyme. Steric properties are often described by parameters such as Taft's steric factor (Es) and Molar Refractivity (MR), which relates to the volume of a substituent. epa.govresearchgate.net
A typical QSAR equation, often referred to as a Hansch equation, for a series of compounds including this compound would take the following form:
log(1/C) = k₁logP + k₂σ + k₃Eₛ + k₄
Where C is the molar concentration required to produce a defined biological response, and k₁, k₂, k₃, and k₄ are constants derived from the regression analysis. researchgate.net
The following interactive table summarizes the key physicochemical parameters and their general influence on the biological activity of organic molecules like this compound.
| Physicochemical Parameter | Symbol | Description | General Influence on Biological Activity |
| Hydrophobicity | log P | The ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol and water. | Affects membrane permeability and binding to hydrophobic pockets of receptors. An optimal log P value is often sought. |
| Electronic Effects | σ | Quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. | Influences the ionization state and the strength of electronic interactions (e.g., hydrogen bonds, π-π stacking) with the biological target. |
| Steric Hindrance | Eₛ | A measure of the steric bulk of a substituent. | Determines the geometric fit of the molecule into the binding site of a receptor or enzyme. |
| Molar Refractivity | MR | A measure of the volume occupied by an atom or a group of atoms and its polarizability. | Reflects the potential for van der Waals interactions with the target and can also be related to steric effects. |
By establishing a statistically significant correlation between these parameters and the biological activity, researchers can gain valuable insights into the structure-activity relationship of this compound. This knowledge is instrumental in guiding the design of new analogs with potentially enhanced or more specific biological activities.
Biological Activities and Molecular Interactions
Structure-Activity Relationships (SAR)
Comprehensive structure-activity relationship (SAR) studies for Methyl 3-(p-tolyloxy)benzoate have not been extensively reported. Such studies would be essential to understand how the chemical structure of this compound correlates with its biological activity.
Impact of Substituent Modifications on Activity
There is a lack of specific research data on how modifications to the substituents of this compound affect its biological activity. To establish a clear SAR, systematic modifications would be required. This would involve altering the position and nature of the tolyloxy group and the methyl ester on the benzoate (B1203000) ring to observe the resulting changes in biological efficacy. For instance, moving the tolyloxy group to the ortho- or para- positions or changing the methyl group on the tolyl ring to other alkyl or functional groups would provide insight into the electronic and steric requirements for activity.
Exploration of Analogues and Scaffold Modifications
Exploration of analogues and scaffold modifications of this compound is an area that remains to be investigated. Research into bioisosteric replacements of the ester or ether linkages, or alterations of the phenyl rings, would be necessary to identify the key structural motifs responsible for any potential biological effects and to potentially develop analogues with enhanced or more specific activities.
Molecular Interactions and Binding Studies
Detailed molecular interaction and binding studies for this compound are not specifically available. While general principles of how methyl benzoate derivatives interact with proteins have been established, compound-specific data is crucial for a precise understanding.
Protein-Ligand Interactions (e.g., with Bovine Serum Albumin)
While studies on other methyl benzoate derivatives have shown interactions with Bovine Serum Albumin (BSA), specific experimental data for this compound is absent. nih.govmdpi.com BSA is a common model protein used to study the binding of small molecules to plasma proteins, which can influence their distribution and efficacy in biological systems. nih.gov It is known to have specific binding sites, such as Sudlow's sites I and II, located in hydrophobic cavities within its sub-domains. nih.gov
Binding Constants and Thermodynamics
There is no published data on the binding constants (such as the association constant, K_a, or dissociation constant, K_d) or the thermodynamic parameters (enthalpy change, ΔH; entropy change, ΔS; and Gibbs free energy change, ΔG) for the interaction between this compound and BSA. For other methyl benzoate derivatives, binding constants have been found to be in the order of 10⁴ M⁻¹, indicating a moderate binding affinity. mdpi.com Thermodynamic analysis of these related compounds has often suggested that hydrogen bonding and van der Waals forces are the primary drivers of the interaction. mdpi.com To determine these values for this compound, experimental techniques such as fluorescence spectroscopy at different temperatures would be required.
Quenching Mechanisms (Static/Dynamic)
The mechanism by which this compound might quench the intrinsic fluorescence of BSA has not been determined. Fluorescence quenching studies on similar methyl benzoate derivatives have often pointed to a static quenching mechanism, which involves the formation of a non-fluorescent ground-state complex between the quencher (the compound) and the fluorophore (the tryptophan residues in BSA). mdpi.com Confirmation of the quenching mechanism for this compound would necessitate fluorescence lifetime measurements. In static quenching, the fluorescence lifetime of the fluorophore remains unchanged in the presence of the quencher, whereas in dynamic quenching, it decreases.
No Specific Research Data Available for this compound within the Requested Framework
Following a comprehensive search of scientific literature, no specific experimental or theoretical data could be found for the chemical compound This compound concerning its supramolecular interactions with macrocycles, inclusion complex formation, specific non-covalent interactions, or solvation dynamics in confined environments as outlined in the requested article structure.
The performed searches for research on this compound did not yield studies detailing its:
Inclusion Complex Formation and Stoichiometry with macrocyclic hosts like cyclodextrins or calixarenes.
Hydrogen Bonding and Non-Covalent Interactions within such supramolecular complexes.
Solvation Dynamics in Confined Environments .
While general information exists on the supramolecular chemistry of related compounds, such as other methyl benzoate derivatives, these findings cannot be attributed to this compound without direct scientific evidence. Adherence to scientific accuracy and the strict constraints of the user's request precludes the use of data from analogous but distinct chemical structures.
Therefore, the generation of a scientifically accurate article for this compound that strictly adheres to the provided detailed outline is not possible based on currently available research.
Spectroscopic Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of Methyl 3-(p-tolyloxy)benzoate. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are instrumental in the complete structural assignment of the molecule.
¹H NMR and ¹³C NMR for Structural Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two rings and the methyl protons. The benzoate (B1203000) ring protons are anticipated to appear as a complex multiplet, while the p-substituted tolyloxy ring protons will likely present as two doublets, characteristic of an AA'BB' system. The methyl protons of the ester and tolyl groups are expected to appear as sharp singlets.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Unique signals are expected for the carbonyl carbon, the ester methyl carbon, the tolyl methyl carbon, and each of the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Benzoate-H2 | 7.70-7.80 | 120-125 |
| Benzoate-H4 | 7.30-7.40 | 125-130 |
| Benzoate-H5 | 7.10-7.20 | 115-120 |
| Benzoate-H6 | 7.50-7.60 | 130-135 |
| Tolyloxy-H2', H6' | 7.10-7.20 (d) | 120-125 |
| Tolyloxy-H3', H5' | 6.90-7.00 (d) | 130-135 |
| Ester -OCH₃ | 3.80-3.90 (s) | 50-55 |
| Tolyl -CH₃ | 2.30-2.40 (s) | 20-25 |
| Benzoate-C1 | - | 130-135 |
| Benzoate-C3 | - | 155-160 |
| Tolyloxy-C1' | - | 150-155 |
| Tolyloxy-C4' | - | 135-140 |
Note: Predicted values are based on analogous compounds and are subject to solvent effects and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the aromatic protons on the benzoate ring (H4, H5, and H6) and between the ortho- and meta-protons on the tolyloxy ring (H2'/H3' and H6'/H5').
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
NMR in Supramolecular Interaction Studies (Chemical Shift Changes)
NMR spectroscopy is also a sensitive probe for studying non-covalent interactions. In the context of supramolecular chemistry, changes in the chemical shifts of the protons of this compound upon the addition of a host molecule can provide evidence of complex formation. The magnitude and direction of these chemical shift changes can offer insights into the geometry of the host-guest complex and the specific protons involved in the interaction.
Infrared (IR) Spectroscopy for Functional Groups and Molecular Vibrations
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O stretch (ester) | 1720-1740 | Strong |
| C-O stretch (ester) | 1250-1300 | Strong |
| C-O-C stretch (ether) | 1200-1250 and 1000-1100 | Strong, two bands |
| Aromatic C-H stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H stretch (methyl) | 2850-3000 | Medium to Weak |
The strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the carbonyl group of the ester. The presence of strong C-O stretching bands further confirms the ester and ether functionalities. The aromatic C-H and C=C stretching vibrations provide evidence for the two benzene (B151609) rings.
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain insights into its fragmentation patterns under ionization.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ester and ether bonds, leading to characteristic fragment ions.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Origin |
|---|---|---|
| 242 | [C₁₅H₁₄O₃]⁺ | Molecular Ion |
| 211 | [C₁₄H₁₁O₂]⁺ | Loss of -OCH₃ |
| 135 | [C₈H₇O₂]⁺ | Cleavage of the ether bond (benzoate side) |
| 107 | [C₇H₇O]⁺ | Cleavage of the ether bond (tolyl side) |
| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |
Detection of Intermediates in Catalytic Reactions
The detection and characterization of short-lived intermediates are crucial for understanding the step-by-step pathway of a catalytic reaction. Techniques like operando spectroscopy, where the catalyst is studied under actual reaction conditions, are particularly powerful. For reactions involving aromatic esters, spectroscopic methods can identify radical cations, carbanionic species, or metal-complexed intermediates that are key to the transformation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like benzoate esters, characteristic absorption bands arise from π→π* transitions within the benzene rings. The position (λmax) and intensity of these bands can be influenced by the substituent groups and the solvent environment. For analogous compounds such as methyl paraben, a maximum absorbance is observed around 254 nm. docbrown.info
Advanced Spectroscopic Techniques for Mechanistic Insights
To gain deeper insight into complex reaction dynamics and the subtle structural features of molecules, more advanced spectroscopic methods are employed.
Time-Resolved Fluorescence Spectroscopy
This technique is used to study the behavior of molecules in their electronically excited states on very short timescales (picoseconds to nanoseconds). researchgate.netnih.gov After a molecule is excited by a pulse of light, time-resolved fluorescence spectroscopy monitors the decay of the subsequent fluorescent emission. This provides information on processes such as energy transfer, charge transfer, and conformational changes in the excited state. For some methyl benzoate derivatives, this method has been used to resolve overlapped emission bands from different emissive species by analyzing their distinct lifetime values. researchgate.net
Photoionization and Photoelectron Photoion Coincidence Spectroscopy (PEPICO)
PEPICO is a powerful mass spectrometry technique that provides detailed information about the energetics and dissociation dynamics of ions. nih.govescholarship.org Molecules are ionized by high-energy photons, and the resulting ion and electron are detected in coincidence. This allows for the selection of ions with a specific internal energy, and their subsequent fragmentation can be studied with high precision. The technique is invaluable for determining accurate bond dissociation energies and elucidating complex fragmentation mechanisms of organic molecules upon ionization.
Magnetic Circular Dichroism (MCD) and Electron Paramagnetic Resonance (EPR) Spectroscopy
MCD and EPR are specialized techniques for studying molecules with unpaired electrons (paramagnetic species), such as radicals or certain metal complexes.
MCD measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, providing information about the electronic states of paramagnetic systems.
EPR spectroscopy is the most direct method for detecting and characterizing radical species. nih.gov It is based on the resonant absorption of microwave radiation by unpaired electrons in a magnetic field. The resulting spectrum provides a unique fingerprint, revealing information about the identity and local environment of the radical, which can be crucial for identifying radical intermediates in a reaction mechanism.
Environmental and Toxicological Considerations in Research Context
Environmental Fate and Behavior of Related Compounds
The environmental journey of a chemical compound is dictated by its interactions with the biological and physical components of an ecosystem. nih.gov For diaryl ethers, this journey is influenced by their inherent stability and susceptibility to various degradation processes. jsynthchem.com
The degradation of diaryl ethers in the environment can occur through both abiotic (non-biological) and biotic (biological) processes.
Abiotic Degradation: The diaryl ether structure is generally resilient, with the C-O-C ether bond being exceptionally stable, making these molecules more resistant to hydrolysis and thermal breakdown compared to simpler ethers. jsynthchem.com However, certain abiotic processes can contribute to their degradation. For halogenated diaryl ethers, such as polybrominated diphenyl ethers (PBDEs), photolysis (degradation by light) is a recognized pathway. mdpi.com The presence of photocatalysts like titanium dioxide (TiO₂) can enhance this process. mdpi.com While specific data on Methyl 3-(p-tolyloxy)benzoate is unavailable, its aromatic structure suggests a potential for photochemical transformation in the environment.
Biodegradation: The biological breakdown of diaryl ethers is a key process influencing their environmental persistence. Non-halogenated diaryl ethers are generally considered biodegradable under aerobic conditions. nih.gov The microbial degradation process often involves enzymatic cleavage of the stable ether bond. researchgate.netfrtr.gov In contrast, halogenated diaryl ethers, such as polychlorinated (PCDEs) or polybrominated (PBDEs) diphenyl ethers, are more resistant to microbial attack and may require specialized microorganisms for degradation. nih.gov For instance, anaerobic methanogenic consortia have demonstrated the ability to dehalogenate even highly halogenated congeners, and certain fungi can transform chlorinated dibenzofurans and dibenzo-p-dioxins through non-specific enzymes like lignin-peroxidases. nih.gov Studies have also identified bacterial strains, such as Pseudomonas spp. and Acinetobacter spp., capable of degrading BDE-209, a highly brominated diphenyl ether. mdpi.com The presence of both an ether and an ester group, as in poly(ether-ester)s, can synergistically influence biodegradation, with microbial enzymes capable of cleaving both types of bonds. mdpi.com
Table 1: Degradation Pathways for Diaryl Ether Compounds
| Degradation Pathway | Type | Description | Relevant Compounds |
|---|---|---|---|
| Photolysis/Photocatalysis | Abiotic | Degradation initiated by light, sometimes enhanced by a catalyst like TiO₂. | Polybrominated Diphenyl Ethers (PBDEs) mdpi.com |
| Hydrolysis | Abiotic | Generally slow due to the high stability of the C-O-C bond in diaryl ethers. jsynthchem.com | Diaryl Ethers |
| Aerobic Biodegradation | Biotic | Microbial breakdown in the presence of oxygen. Effective for non-halogenated structures. nih.gov | Non-halogenated Diaryl Ethers nih.gov |
| Anaerobic Dehalogenation | Biotic | Removal of halogen atoms by microbes in the absence of oxygen. | Polyhalogenated Diaryl Ethers nih.gov |
| Fungal Transformation | Biotic | Degradation by non-specific fungal enzymes. | Chlorinated Dibenzofurans and Dibenzo-p-dioxins nih.gov |
| Bacterial Degradation | Biotic | Specific bacterial strains can utilize diaryl ethers as a carbon source. | Polybrominated Diphenyl Ethers (PBDEs) mdpi.com |
The distribution and persistence of diaryl ethers are governed by their physicochemical properties, such as low water solubility and potential volatility. jsynthchem.comsemanticscholar.org Persistent organic pollutants (POPs), which include some halogenated diaryl ethers, can undergo long-range atmospheric transport, leading to their global distribution. semanticscholar.orgdefra.gov.uk
Studies on polychlorinated diphenyl ethers (PCDEs) show they are widely present in various environmental compartments, including water, sediment, soil, and the atmosphere. nih.gov Their persistence allows them to travel far from their original sources. semanticscholar.orgnih.gov Similarly, the distribution of POPs in forest soils indicates that while some contamination is from local or regional sources, a background level from long-range transport is also evident. researchgate.netnih.gov The tendency of these compounds to bind to organic matter in soil can make soils act as environmental sinks, but revolatilization can also occur. researchgate.net Given that this compound is a diaryl ether, it may exhibit similar tendencies toward persistence and wide environmental distribution, although its specific transport and partitioning behavior would depend on its unique physicochemical properties.
Bioaccumulation Potential
Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment through all routes, leading to a concentration in the organism that is higher than in the surrounding environment. This is a significant concern for persistent, hydrophobic compounds.
Polychlorinated and polybrominated diphenyl ethers are known to bioaccumulate and biomagnify in food webs. nih.govnih.gov The potential for a compound to bioaccumulate is often related to its lipophilicity, commonly estimated by the octanol-water partition coefficient (Log Kₒw). A higher Log Kₒw value generally indicates a greater potential for bioaccumulation. nih.gov For instance, studies on Ah receptor agonists in oils, a group that can include diaryl ether structures, indicated a high to extremely high bioaccumulation potential, with estimated Log Kₒw values ranging from 4 to over 10. researchgate.net Research on PBDEs in freshwater lakes has confirmed their bioaccumulation in various aquatic organisms and has shown that the Log Kₒw plays a significant role in the biomagnification capability of different congeners. nih.gov Although the specific Log Kₒw for this compound is not provided, its diaryl ether structure suggests it is likely to be a hydrophobic compound with a potential for bioaccumulation in organisms. researchgate.net
Ecotoxicity Studies on Analogous Compounds
The potential ecological toxicity of this compound can be inferred from studies on related diaryl ethers and other ether-containing compounds.
Polychlorinated diphenyl ethers (PCDEs) have been shown to elicit a range of adverse effects in organisms, including immunosuppression, endocrine disruption, growth retardation, reduced fertility, and hepatic oxidative stress. nih.gov The toxicity of certain ether carboxylic derivative surfactants has been evaluated using various aquatic organisms. For example, tests on the freshwater crustacean Daphnia magna and the luminescent bacterium Vibrio fischeri showed that toxicity is influenced by the compound's specific structure, such as the length of its alkyl chain and the degree of ethoxylation. researchgate.net In one study, the EC₅₀ (the concentration causing an effect in 50% of the test population) for a foaming agent containing sodium lauryl ether sulphate on V. fischeri was found to be 82.2 mg/L, while other similar agents were more toxic at lower concentrations. mdpi.com These findings highlight that while the diaryl ether core is a key structural feature, substitutions on the aromatic rings can significantly modulate the ecotoxicological profile of the compound.
Table 2: Ecotoxicity Data for Analogous Compounds
| Compound Class/Name | Test Organism | Endpoint | Observed Effect/Value |
|---|---|---|---|
| Polychlorinated Diphenyl Ethers (PCDEs) | Various organisms | Multiple | Endocrine disruption, reduced fertility, hepatic oxidative stress. nih.gov |
| Ether Carboxylic Derivative Surfactants | Daphnia magna (crustacean) | Toxicity | Varies with alkyl chain length and ethoxylation degree. researchgate.net |
| Ether Carboxylic Derivative Surfactants | Vibrio fischeri (bacterium) | Toxicity | Varies with alkyl chain length and ethoxylation degree. researchgate.net |
| Foaming Agent F (contains ether sulphate) | Vibrio fischeri (bacterium) | EC₅₀ (Bioluminescence inhibition) | 82.2 mg/L mdpi.com |
| Foaming Agent F1 (contains ether sulphate) | Vibrio fischeri (bacterium) | EC₅₀ (Bioluminescence inhibition) | 10.29 mg/L mdpi.com |
| Foaming Agent F2 (contains ether sulphate) | Vibrio fischeri (bacterium) | EC₅₀ (Bioluminescence inhibition) | 12.32 mg/L mdpi.com |
Future Research Directions and Emerging Paradigms
Novel Synthetic Methodologies
The construction of the diaryl ether linkage is central to the synthesis of Methyl 3-(p-tolyloxy)benzoate. While traditional methods like the Ullmann condensation have been employed, future research is expected to focus on more efficient, milder, and selective methodologies.
Emerging research paradigms are shifting away from harsh reaction conditions and stoichiometric copper reagents, which characterize classical Ullmann couplings. nih.gov Future efforts will likely concentrate on the development and application of advanced catalytic systems. The use of nano-catalysts, such as supported palladium nanoparticles (PdNPs) or copper iodide supported on zeolites (CuI-USY), presents a promising avenue for achieving high yields under milder conditions. nih.gov Another key area is the development of N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification, which could lead to the construction of enantioenriched axially chiral diaryl ethers, a currently unexplored aspect for this specific molecule. rsc.org
Future synthetic research could explore the following:
Advanced Catalysts: Investigating magnetically separable nanocatalysts (e.g., Fe₃O₄@SiO₂@PPh₂@Pd⁰) that allow for easy recovery and reuse, enhancing the sustainability of the synthesis. nih.gov
Ligand Development: Designing novel ligands for copper- and palladium-catalyzed C-O cross-coupling reactions to improve catalyst efficiency and expand substrate scope.
Flow Chemistry: Adapting synthetic protocols to continuous flow processes, potentially utilizing polymer-supported reagents in supercritical fluids like carbon dioxide (scCO₂), to improve scalability, safety, and conversion rates. ox.ac.uk
| Methodology | Catalyst/Reagent Example | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Nanocatalysis | PdNPs, CuI-USY, NiFe₂O₄ NPs | High activity, reusability, milder conditions. nih.gov | Catalyst stability and recyclability over multiple runs. |
| Atroposelective Catalysis | N-heterocyclic carbenes (NHCs) | Access to chiral, non-racemic diaryl ethers. rsc.org | Induction of axial chirality and enantioselectivity. |
| Continuous Flow Synthesis | Polymer-supported imidazolium (B1220033) fluoride (B91410) in scCO₂ | High conversion, scalability, enhanced safety. ox.ac.uk | Optimization of flow rate, pressure, and temperature. |
Advanced Computational Approaches
In silico methods are becoming indispensable for predicting molecular properties and guiding experimental work. For this compound, advanced computational approaches can accelerate the discovery of its potential functions and toxicological profile, aligning with a "safer-by-design" philosophy.
Future research should involve a comprehensive computational screening of the molecule. This includes:
Predictive Toxicology: Employing platforms like ADMETlab 2.0 and MetaTox to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This can identify potential hazards, such as reproductive dysfunction or neurotoxicity, before extensive laboratory synthesis, thereby minimizing animal testing. nih.gov
Molecular Docking: Simulating the interaction of this compound with various biological targets. Drawing parallels from studies on 3-phenoxybenzoic acid, potential targets could include enzymes like cytochrome P-450s or caspases, which are involved in metabolism and apoptosis. nih.gov
Reaction Modeling: Using quantum chemical methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) to screen for optimal solvents, particularly green solvents like deep eutectic solvents (DESs), and to model reaction kinetics. rsc.orgresearchgate.net This can help in optimizing reaction conditions for higher yields and stability.
Integrated Spectroscopic and Mechanistic Investigations
A deep understanding of the photophysical properties and reaction mechanisms of this compound is crucial for unlocking its potential in materials science or as a molecular probe. Integrated investigations combining various spectroscopic techniques with mechanistic studies are a key future direction.
Research on other methyl benzoate (B1203000) derivatives has revealed interesting photophysical behaviors, such as the ability to exhibit Twisted Intramolecular Charge Transfer (TICT) or Excited State Intramolecular Proton Transfer (ESIPT). mdpi.comresearchgate.net Future studies on this compound should explore these phenomena using a combination of:
Steady-State and Time-Resolved Spectroscopy: Utilizing techniques like fluorescence and absorption spectroscopy to study how the molecule behaves in its excited state in various solvent environments. mdpi.com
NMR Spectroscopy: Employing ¹H NMR experiments to investigate the supramolecular interactions of the compound with biological or chemical nanocavities, such as proteins or macrocycles like p-sulfocalix epa.govarenes. nih.gov This can elucidate how the molecule binds within these structures.
Mechanistic Probes: In the context of its synthesis, detailed mechanistic studies of the catalytic cycles involved in novel C-O coupling reactions can provide insights to further optimize the reaction and improve catalyst design. jsynthchem.com
Exploration of Undiscovered Biological Activities
While the specific biological activities of this compound are largely uncharacterized, its structural components suggest several promising avenues for investigation. The parent compound, methyl benzoate, is a naturally occurring plant metabolite known to have significant insecticidal properties, including as a fumigant, contact toxicant, and repellent. researchgate.netmdpi.comresearchgate.net
Future research should systematically screen this compound for a range of biological activities:
Pesticidal Properties: Evaluating its efficacy against agricultural, stored product, and urban insect pests. researchgate.net Research should determine if the addition of the p-tolyloxy group enhances the known insecticidal activity of the methyl benzoate scaffold.
Pharmacological Screening: The diaryl ether motif is present in numerous bioactive molecules. For instance, related m-aryloxy phenols have been investigated as peroxisome proliferator-activated receptor (PPAR) agonists for treating metabolic disorders. nih.gov A broad screening campaign against various receptors and enzymes could uncover novel therapeutic potential.
Agrochemical Potential: Beyond insecticidal action, the compound could be evaluated for other agrochemical uses, such as a plant signaling molecule or an oviposition deterrent. researchgate.net
| Activity Class | Rationale / Related Compound | Proposed Screening Method |
|---|---|---|
| Insecticide / Fumigant | Methyl benzoate is a known botanical insecticide. researchgate.netmdpi.com | Fumigant assays, contact toxicity tests on relevant pest species. |
| PPAR Agonist | Structurally related 3-(p-tolyloxy)phenol derivatives show PPAR agonist properties. nih.gov | In vitro receptor binding assays and cell-based reporter gene assays. |
| General Pharmacological Activity | The diaryl ether core is a common pharmacophore. | High-throughput screening against a broad panel of biological targets. |
Sustainable and Green Chemistry Approaches in Synthesis
The future of chemical manufacturing is inextricably linked to the principles of green and sustainable chemistry. The synthesis of this compound provides a platform to implement these principles, aiming to reduce waste, minimize energy consumption, and use renewable resources. epa.gov
Future research should focus on redesigning the synthesis pathway with sustainability as a core objective:
Atom Economy: Developing synthetic methods that maximize the incorporation of all materials used in the process into the final product, moving away from stoichiometric reagents in favor of catalytic ones. epa.gov
Safer Solvents: Replacing conventional volatile organic compounds with greener alternatives. This includes exploring the use of supercritical fluids (e.g., scCO₂) ox.ac.uk, deep eutectic solvents (DESs) rsc.org, or performing reactions in water where possible. The reduction and recycling of solvents should be a primary goal. scienceopen.com
Energy Efficiency: Utilizing highly active catalysts that allow reactions to be conducted at ambient temperature and pressure, thereby minimizing the environmental and economic impacts of energy requirements. mlsu.ac.in
Renewable Feedstocks: Investigating biosynthetic pathways or sourcing starting materials from renewable feedstocks rather than depleting fossil fuels. epa.gov For example, benzoic acid derivatives can be produced through biological pathways. researchgate.net
By embracing these future research directions, the scientific community can fully elucidate the properties and potential of this compound, transforming it from a simple chemical entity into a valuable compound with potential applications in materials science, agriculture, and medicine, all while advancing the core tenets of sustainable chemical science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 3-(p-tolyloxy)benzoate?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting a phenolic derivative (e.g., p-tolyl alcohol) with a methyl benzoate precursor under basic conditions. Evidence from analogous syntheses shows that optimizing equivalents of reagents (e.g., 1.1–1.6 equiv. of DIPEA as a base) and reaction temperatures (-35°C to 40°C) significantly impacts yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) to isolate the product .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology : Use ¹H/¹³C NMR to identify key signals:
- Aromatic protons (δ 6.8–7.5 ppm) and coupling constants (e.g., J = 8.5 Hz for para-substituted aryl groups) .
- Methoxy group (δ ~3.8 ppm, singlet) and ester carbonyl (δ ~167–170 ppm in ¹³C NMR) .
- Supplementary Data : IR spectroscopy (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can multi-step synthesis of this compound derivatives be optimized to address low yields?
- Methodology :
- Stepwise Optimization : For triazine-linked derivatives, adjust stoichiometry (e.g., 1.15 equiv. of aminobenzoate) and reaction duration (23–47 hours) to improve coupling efficiency .
- Purification Challenges : Re-chromatograph mixed fractions using gradient elution (e.g., 4% EtOAc in CH₂Cl₂) to resolve co-eluting impurities .
- Data Contradictions : Discrepancies in yields (e.g., 35% vs. 89% in similar reactions) may arise from competing pathways (e.g., allyloxy vs. propargyloxy intermediates). Use kinetic studies (e.g., variable-temperature NMR) to identify dominant pathways .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical. For example:
- Refinement parameters: R factor < 0.05, wR factor < 0.10, and data-to-parameter ratio >12.8 ensure reliability .
- Analyze torsion angles to confirm steric effects of the p-tolyloxy group on molecular packing .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution at the ester carbonyl and aryloxy groups, guiding catalyst selection (e.g., Pd for Suzuki couplings) .
- Experimental Validation : Compare reaction rates of derivatives with electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) substituents .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in NMR data for this compound analogs?
- Methodology :
- Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation .
- Dynamic Processes : Variable-temperature NMR (e.g., 25–100°C) detects conformational changes (e.g., restricted rotation of the p-tolyloxy group) .
Q. What strategies validate the purity of this compound in high-throughput synthesis?
- Methodology :
- Analytical HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) and UV detection at 254 nm .
- Batch Consistency : Compare melting points (e.g., 79–82°C for triazine derivatives) and Rf values across multiple syntheses .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
